molecular formula C6H9NO4 B119125 (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate CAS No. 151526-73-7

(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate

Cat. No.: B119125
CAS No.: 151526-73-7
M. Wt: 159.14 g/mol
InChI Key: KVPCJOIALQVHIX-IMJSIDKUSA-N
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Description

Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate is a chiral compound with significant importance in organic chemistry. It is known for its unique three-membered aziridine ring, which imparts high reactivity and makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate typically involves the reaction of dimethyl fumarate with aziridine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the aziridine, followed by nucleophilic attack on the dimethyl fumarate . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure high stereoselectivity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted amino acids, depending on the specific reagents and conditions employed .

Mechanism of Action

The mechanism by which (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate exerts its effects involves the high reactivity of the aziridine ring. This ring can undergo nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: A precursor in the synthesis of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate.

    Aziridine-2-carboxylate: A related compound with a similar aziridine ring structure but different substituents.

    Oxazolidinones: Products of the oxidation of this compound.

Uniqueness

Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate is unique due to its chiral nature and the presence of both ester and aziridine functional groups. This combination allows for diverse reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

dimethyl (2S,3S)-aziridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPCJOIALQVHIX-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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